1,4-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1,4-Dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with a molecular formula of C14H14N4OS and a molecular weight of 286.35 g/mol. This compound is part of the pyrazole and benzothiazole chemical families, which are known for their diverse biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core benzothiazole and pyrazole structures. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
1,4-Dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases, including neurodegenerative disorders and cancer.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,4-Dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide can be compared to other similar compounds, such as:
2-Methylbenzothiazole derivatives: These compounds share the benzothiazole core but may have different substituents and functional groups.
Pyrazole derivatives: Other pyrazole-based compounds may have different alkyl or aryl groups attached to the pyrazole ring.
The uniqueness of this compound lies in its specific combination of substituents and the resulting biological and chemical properties.
Properties
IUPAC Name |
1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-7-18(3)17-13(8)14(19)16-10-4-5-11-12(6-10)20-9(2)15-11/h4-7H,1-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTULFJWYOFSGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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